

In Vitro Antifungal Spectrum of Turletricin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Turletricin
Cat. No.:	B15137702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent engineered to exhibit a broad spectrum of activity against clinically relevant fungi while mitigating the notorious toxicity associated with its predecessor, amphotericin B.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of **Turletricin**, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the experimental workflow.

Turletricin demonstrates potent activity by selectively binding to and extracting ergosterol from fungal cell membranes, leading to cell death.[1][3] This targeted action spares human cells, which contain cholesterol, thus promising a significantly improved therapeutic index.[1][2]

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The therapeutic arsenal against these infections has been limited by the emergence of drug-resistant strains and the toxicity of existing antifungal agents. Amphotericin B, a polyene macrolide, has long been a gold-standard treatment due to its broad-spectrum fungicidal activity; however, its clinical utility is often hampered by severe side effects, most notably nephrotoxicity, resulting from its interaction with cholesterol in mammalian cell membranes.[2][4]

Turletricin, a rationally designed analog of amphotericin B, overcomes this limitation through targeted modifications that enhance its specificity for fungal ergosterol.^[1] This enhanced selectivity allows for potent fungicidal activity against a wide range of pathogenic fungi, including species resistant to other antifungal classes, while minimizing off-target effects on human cells.^[5] This guide summarizes the current in vitro data on **Turletricin**'s antifungal spectrum and provides the necessary technical details for its evaluation.

In Vitro Antifungal Spectrum of Turletricin

The in vitro activity of **Turletricin** has been evaluated against a panel of clinically significant fungal pathogens, including various species of *Candida* and *Aspergillus*. The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro potency of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism under defined conditions. The following tables summarize the MIC50 and MIC90 values for **Turletricin** against these fungi, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Data Presentation

Table 1: In Vitro Antifungal Activity of **Turletricin** (SF001) against *Candida* Species^[5]

Fungal Species	No. of Isolates	Turletric in (SF001) MIC Range (mg/L)	Turletric in (SF001) MIC50 (mg/L)	Turletric in (SF001) MIC90 (mg/L)	Amphotericin B MIC Range (mg/L)	Amphotericin B MIC50 (mg/L)	Amphotericin B MIC90 (mg/L)
<i>Candida</i> spp.	56	0.125 - 4	0.25	1	0.125 - 4	0.5	0.5

Table 2: In Vitro Antifungal Activity of **Turletricin** (SF001) against *Aspergillus* Species^[5]

Fungal Species	No. of Isolates	Turletric in (SF001) MIC Range (mg/L)	Turletric in (SF001) MIC50 (mg/L)	Turletric in (SF001) MIC90 (mg/L)	Amphotericin B MIC Range (mg/L)	Amphotericin B MIC50 (mg/L)	Amphotericin B MIC90 (mg/L)
Aspergillus spp.	41	Not Reported	0.5	1	Not Reported	1	4

Data extracted from Zebadua et al., 2025.[\[5\]](#)

Experimental Protocols

The in vitro antifungal susceptibility testing of **Turletricin** is performed according to the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the reference standard for determining the MIC of antifungal agents against both yeasts and filamentous fungi.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is applicable for the susceptibility testing of *Candida* species.

1. Media Preparation:

- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinetetraacetic acid (MOPS) is the recommended medium.

2. Inoculum Preparation:

- Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
- The colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which is equivalent to approximately $1-5 \times 10^6$ cells/mL.

- The stock inoculum is then diluted in the test medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ cells/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

- A stock solution of **Turletricin** is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Serial twofold dilutions of **Turletricin** are prepared in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

4. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
- The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

- The MIC is determined as the lowest concentration of **Turletricin** that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This method is applicable for the susceptibility testing of *Aspergillus* species.

1. Media Preparation:

- The same RPMI 1640 medium as described for yeasts is used.

2. Inoculum Preparation:

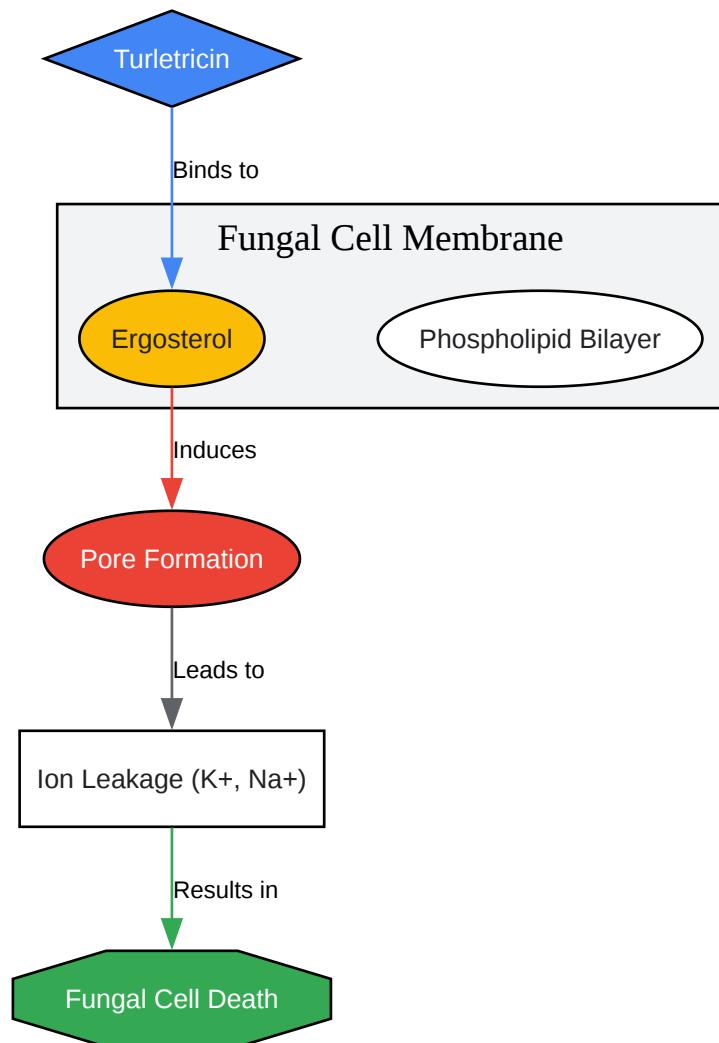
- Conidia are harvested from a 7-day-old culture on potato dextrose agar.

- The conidia are suspended in sterile saline containing a wetting agent (e.g., Tween 80) and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of $0.4\text{-}5 \times 10^4$ conidia/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

- The preparation and dilution of **Turletricin** are performed as described for yeasts.

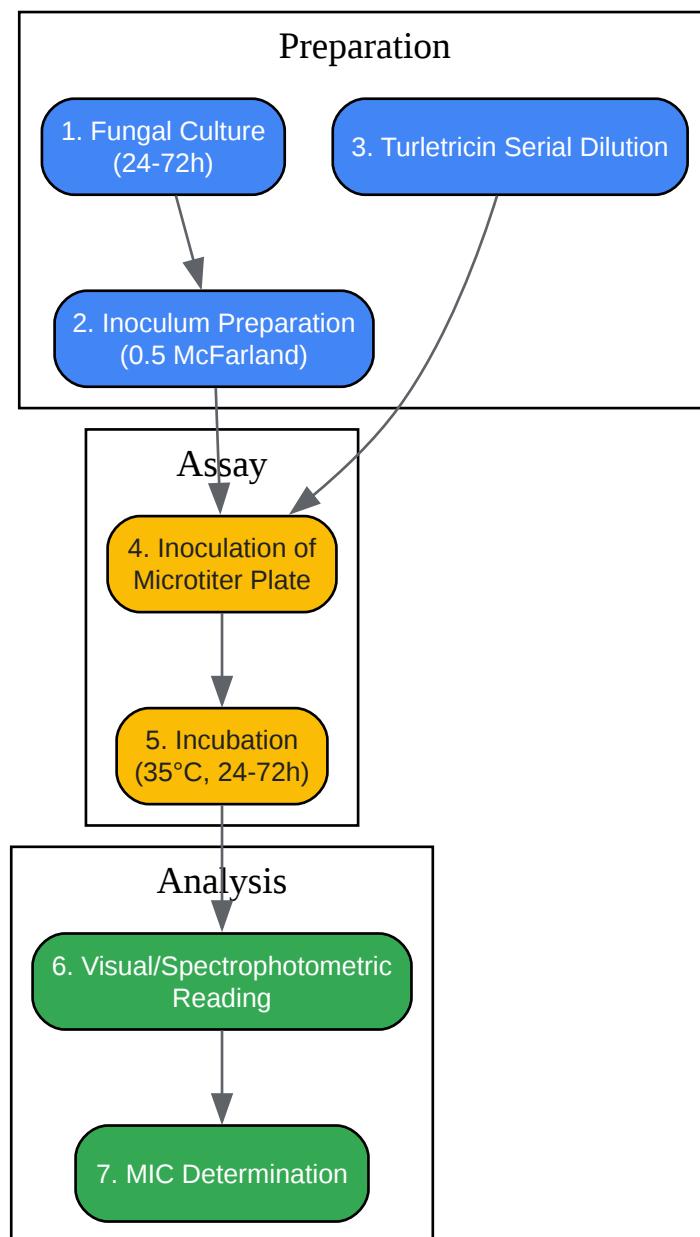
4. Inoculation and Incubation:


- Each well is inoculated with the conidial suspension.
- Growth and sterility controls are included.
- The plates are incubated at 35°C for 48-72 hours.

5. MIC Determination:

- For polyenes like **Turletricin**, the MIC is defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).

Mandatory Visualizations


Mechanism of Action of Turletricin

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Turletricin** on the fungal cell membrane.

Experimental Workflow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Turletricin exhibits a potent and broad *in vitro* antifungal spectrum, with notable activity against clinically important *Candida* and *Aspergillus* species. Its targeted mechanism of action, which involves the specific extraction of ergosterol from fungal membranes, underpins its enhanced

safety profile compared to conventional polyenes. The standardized CLSI broth microdilution methods provide a reliable framework for the in vitro evaluation of **Turletricin**'s antifungal activity. The data and protocols presented in this guide are intended to support further research and development of this promising new antifungal agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antifungal Spectrum of Turletricin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15137702#in-vitro-antifungal-spectrum-of-turletricin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com